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Compound of Interest

Compound Name: Fenebrutinib

Cat. No.: B560142 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on monitoring and managing liver enzyme elevations observed in

clinical studies of fenebrutinib.

Frequently Asked Questions (FAQs)
Q1: What is fenebrutinib and its mechanism of action?

Fenebrutinib is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase

(BTK) inhibitor.[1][2] BTK is an enzyme crucial for the development and activation of B-cells

and is also involved in activating innate immune system cells like microglia and macrophages.

[1][3] By inhibiting BTK, fenebrutinib dually inhibits both B-cell and microglia activation.[1][4]

This mechanism is being investigated for its potential to reduce both the inflammatory disease

activity and the progression of disability in conditions like multiple sclerosis (MS).[1][5]

Q2: What is the observed incidence of liver enzyme elevation in fenebrutinib studies?

Abnormal hepatic transaminase elevation is one of the more frequently reported adverse

events in fenebrutinib clinical trials.[4][6] Data from Phase 2 studies show that Grade ≥2

hepatic transaminase elevations were more common in patients receiving fenebrutinib
compared to placebo across various autoimmune indications.[4][6]

Q3: What are the typical characteristics of fenebrutinib-induced liver enzyme elevations?
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Based on available data from clinical trials, the observed liver enzyme elevations have been

largely asymptomatic.[1][4][7] In the cases that led to a partial clinical hold by the FDA, the

elevations in hepatic transaminases, sometimes in conjunction with elevated bilirubin, were

suggestive of drug-induced liver injury (DILI).[1][3] Importantly, these elevations returned to

normal levels after discontinuing the drug.[1][4][7]

Q4: Is liver enzyme elevation a concern for other BTK inhibitors?

Yes, liver toxicity is considered a potential class effect for BTK inhibitors.[8] Other BTK

inhibitors in development for MS, such as tolebrutinib and evobrutinib, have also been placed

on partial clinical hold by the FDA due to cases of drug-induced liver injury.[8][9][10][11]

Q5: What is the proposed mechanism for fenebrutinib-induced liver toxicity?

The precise mechanism is not fully elucidated. However, fenebrutinib is primarily metabolized

in the liver by the CYP3A enzyme.[12][13] In vitro studies suggest that fenebrutinib can be

bioactivated into reactive intermediates, such as iminium, iminoquinone, and aldehyde

intermediates.[14][15] These reactive metabolites have the potential to bind to cellular

macromolecules like proteins and DNA, which is a potential mechanism for drug-induced liver

injury.[14]

Troubleshooting Guide: Managing Elevated Liver
Enzymes
If a study participant develops elevated liver enzymes, prompt action is critical. The following

guide outlines a systematic approach based on protocols from fenebrutinib clinical trials.

Step 1: Immediate Confirmation and Assessment

Confirm the finding: Repeat the liver function tests (LFTs), including Alanine

Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin (Tbili), and Direct

Bilirubin (Dbili), to confirm the initial abnormal result.

Assess the patient: Perform a clinical evaluation to check for any signs or symptoms of liver

injury, such as jaundice, nausea, vomiting, abdominal pain, or fatigue. Although cases have

often been asymptomatic, a thorough clinical check is mandatory.[1][4]
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Step 2: Adhere to Study-Specific Management Guidelines

Clinical trial protocols for fenebrutinib include specific guidelines for managing

transaminase elevations.[16] These guidelines are crucial for patient safety and data

integrity.

Treatment Discontinuation Criteria: Protocols often specify criteria for discontinuing the study

drug. For example, treatment may be discontinued if a participant has an ALT or AST

elevation between 3-5 times the upper limit of normal (ULN) that persists for 4 weeks without

an alternative cause.[16]

Reporting: Report the event to the study sponsor and the independent Data Monitoring

Committee (iDMC) as per the protocol's requirements.[1][16]

Step 3: Investigate Alternative Causes

It is essential to rule out other potential causes of liver enzyme elevation.

Conduct a thorough review of the participant's concomitant medications, including over-the-

counter drugs and supplements.[9]

Screen for viral hepatitis (Hepatitis A, B, C), and other potential liver conditions.

Consider non-hepatic causes that can lead to elevated transaminases.

Step 4: Continued Monitoring

After drug discontinuation, continue to monitor the participant's LFTs frequently until the

values return to normal levels.[1][4][7]

Document all actions, communications, and laboratory results meticulously in the

participant's study records.

Quantitative Data Summary
The following tables summarize the incidence of hepatic transaminase elevations from Phase 2

studies of fenebrutinib.
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Table 1: Incidence of Adverse Events (>5%) in Relapsing MS Patients (Phase 2)

Adverse Event Fenebrutinib 200 mg BID (n=73)

Abnormal Hepatic Transaminase Elevation 5.5%

Urinary Tract Infection 5.5%

Source: Data from an analysis of Phase 2 studies presented at the 2024 ACTRIMS Forum.[4]

[6]

Table 2: Frequency of Grade ≥2 Hepatic Transaminase Elevations (Phase 2 Studies)

Patient Population Fenebrutinib 200 mg BID Placebo / Standard of Care

Relapsing MS 8.2% 2.8%

Across Autoimmune

Indications (Total)
4.0% 1.4%

   Rheumatoid Arthritis (RA) 1.9% 1.3%

   Systemic Lupus

Erythematosus (SLE)
4.5% 2.4%

   Chronic Spontaneous

Urticaria (CSU)
9.6% 0.0%

Source: Data from an analysis across Phase 2 studies in MS and other autoimmune

indications.[4][6]

Experimental Protocols
Liver Safety Monitoring Protocol in Fenebrutinib Clinical Trials

This protocol is a composite of measures described in fenebrutinib clinical trial documents and

regulatory guidance.[16]

Screening Phase:
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Exclusion Criteria: Potential participants with ALT or AST levels >2x the upper limit of

normal (ULN) are typically excluded from enrollment.[16]

Baseline Assessment: Collect baseline LFTs (ALT, AST, Tbili, Dbili, Alkaline Phosphatase)

for all participants before the first dose.

Treatment Phase Monitoring:

Frequent Monitoring: Implement additional monitoring visits specifically for LFTs (ALT, AST,

total and direct bilirubin) during the initial phase of treatment, which is the risk period for

potential elevations.[16]

Regular Schedule: Following the initial intensive period, continue monitoring LFTs at

regularly scheduled study visits as outlined in the schedule of activities.[16]

Management of Abnormal LFTs:

The protocol includes detailed guidelines for managing participants with abnormal liver

tests, aligning with FDA and CIOMS DILI guidance.[16]

Re-testing: Mandate prompt re-testing to confirm any abnormal LFT results.

Additional Tests: If elevations are confirmed, additional laboratory tests, including hepatic

synthetic function tests (e.g., albumin, prothrombin time), should be conducted.[16]

Treatment Interruption/Discontinuation: Provide clear, tiered criteria for interrupting or

permanently discontinuing the study drug based on the magnitude and duration of

ALT/AST elevations and any concurrent rise in bilirubin.[16]
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Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.
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Caption: Clinical workflow for managing elevated liver enzymes.
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Caption: Proposed bioactivation pathway of fenebrutinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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